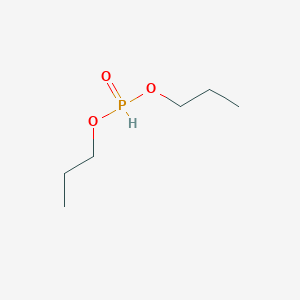
1-Propoxyphosphonoyloxypropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of dipropoxyphosphinylradical typically involves the oxidation of phosphine derivatives. One common method is the oxidation of dipropoxyphosphine using oxidizing agents such as peroxides or other radical initiators . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of dipropoxyphosphinylradical is less common due to its high reactivity and instability. it can be generated in situ during specific chemical processes where phosphorus-centered radicals are required as intermediates .
Analyse Chemischer Reaktionen
Types of Reactions
1-Propoxyphosphonoyloxypropane undergoes various types of chemical reactions, including:
Oxidation: The radical can be further oxidized to form phosphonyl radicals.
Reduction: It can be reduced back to its phosphine precursor.
Substitution: The radical can participate in substitution reactions with other radicals or molecules.
Common Reagents and Conditions
Common reagents used in reactions involving dipropoxyphosphinylradical include peroxides, radical initiators, and reducing agents. The reactions are typically carried out under inert atmospheres to prevent oxidation by atmospheric oxygen .
Major Products Formed
The major products formed from reactions involving dipropoxyphosphinylradical depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of phosphonyl radicals, while reduction reactions can regenerate the phosphine precursor .
Wissenschaftliche Forschungsanwendungen
1-Propoxyphosphonoyloxypropane has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of organophosphorus compounds.
Biology: Phosphorus-centered radicals are studied for their role in biological systems and potential therapeutic applications.
Medicine: Research is ongoing into the use of phosphorus-centered radicals in drug development and delivery systems.
Industry: This compound is used in the development of new materials with unique properties, such as high reactivity and stability
Wirkmechanismus
The mechanism of action of dipropoxyphosphinylradical involves its high reactivity and ability to form stable bonds with other molecules. The radical can interact with various molecular targets, leading to the formation of new chemical bonds and the generation of reactive intermediates. These interactions are crucial in many chemical and biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to dipropoxyphosphinylradical include other phosphorus-centered radicals such as diphenylphosphinyl radical and phosphonyl radicals .
Uniqueness
1-Propoxyphosphonoyloxypropane is unique due to its specific structure and reactivity. Unlike other phosphorus-centered radicals, it has distinct properties that make it suitable for specific applications in chemistry and materials science .
Conclusion
This compound is a highly reactive phosphorus-centered radical with significant potential in various scientific and industrial applications. Its unique properties and reactivity make it a valuable compound for research and development in multiple fields.
Eigenschaften
IUPAC Name |
1-propoxyphosphonoyloxypropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O3P/c1-3-5-8-10(7)9-6-4-2/h10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBGKAMVCZUNFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOP(=O)OCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1809-21-8 |
Source


|
| Record name | Dipropyl phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1809-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














